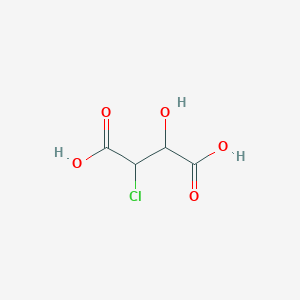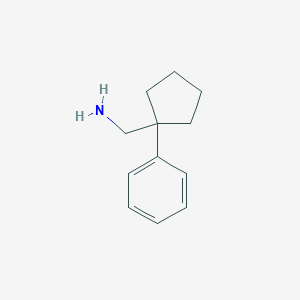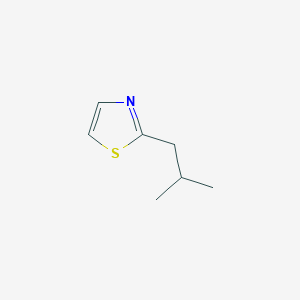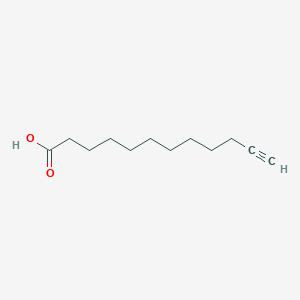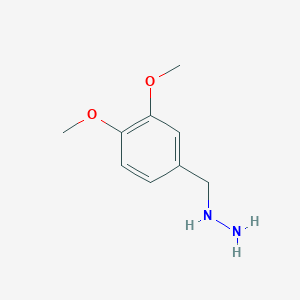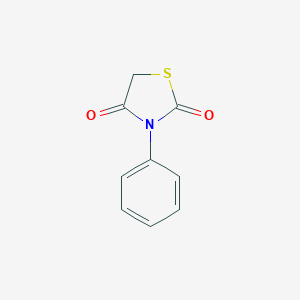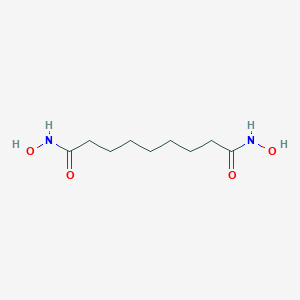![molecular formula C4H14Si2 B093342 [(Methylsilyl)methyl]dimethylsilane CAS No. 18148-13-5](/img/structure/B93342.png)
[(Methylsilyl)methyl]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylsilyl)methyl]dimethylsilane, commonly referred to as MSDMS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a silane compound that contains both methyl and silyl groups, and its molecular formula is C5H16Si2. MSDMS is a colorless and odorless liquid that is highly reactive and has a low boiling point.
Mechanism Of Action
The mechanism of action of MSDMS is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It can react with various electrophiles to form new compounds. MSDMS has been used as a reagent in various reactions such as hydrosilylation, Grignard reactions, and cross-coupling reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of MSDMS. However, it is known to be a highly reactive compound that can react with various biological molecules such as proteins and nucleic acids. It is important to handle MSDMS with care as it can be toxic and harmful to human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MSDMS in lab experiments is its reactivity. It can be used as a precursor for the synthesis of various other compounds, which can have applications in different fields of research. However, MSDMS is a highly reactive and unstable compound that can be dangerous to handle. It requires special handling and storage procedures to ensure the safety of researchers.
Future Directions
There are various future directions for the use of MSDMS in scientific research. One potential application is the synthesis of new organosilicon compounds that have unique properties. MSDMS can also be used as a reagent in the development of new chemical reactions. Further research is needed to understand the mechanism of action of MSDMS and its potential applications in different fields of research.
Conclusion:
[(Methylsilyl)methyl]dimethylsilane is a highly reactive and unique compound that has been extensively used in scientific research. Its reactivity and ability to act as a precursor for the synthesis of various other compounds make it a valuable reagent in different fields of research. However, it requires special handling and storage procedures due to its instability and potential toxicity. Further research is needed to understand its mechanism of action and potential applications in different fields of research.
Synthesis Methods
The synthesis of MSDMS can be achieved through the reaction of dimethylchlorosilane with methylmagnesium bromide in the presence of a catalyst. This reaction produces MSDMS as the main product, along with some minor byproducts. The purity of the final product can be improved through various purification techniques such as distillation and chromatography.
Scientific Research Applications
MSDMS has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a precursor for the synthesis of various other compounds. MSDMS has been used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, electronics, and pharmaceuticals.
properties
CAS RN |
18148-13-5 |
|---|---|
Product Name |
[(Methylsilyl)methyl]dimethylsilane |
Molecular Formula |
C4H14Si2 |
Molecular Weight |
115.3 g/mol |
InChI |
InChI=1S/C4H11Si2/c1-5-4-6(2)3/h4H2,1-3H3 |
InChI Key |
JQLHOYGYUAMAFN-UHFFFAOYSA-N |
SMILES |
C[Si]C[Si](C)C |
Canonical SMILES |
C[SiH2]C[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



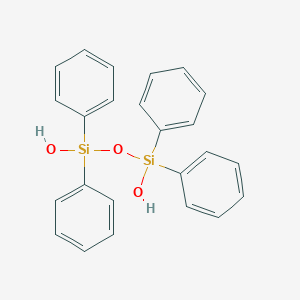
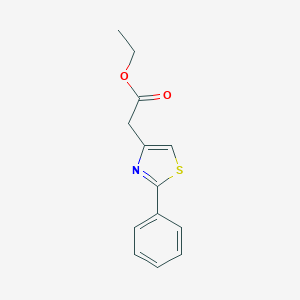
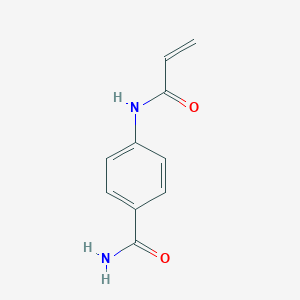
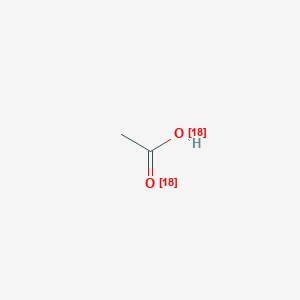
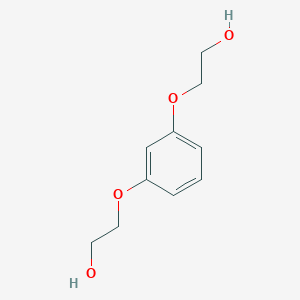
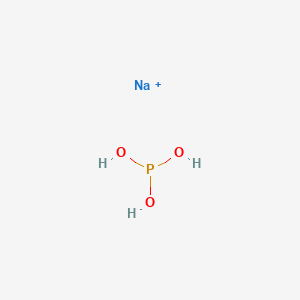
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
